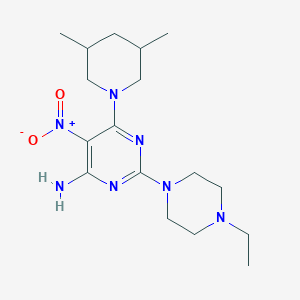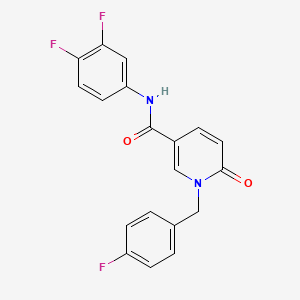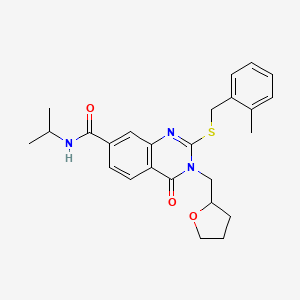
6-(3,5-Dimethylpiperidin-1-yl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the following structural formula:
This compound
It contains a nitro group, piperidine ring, and piperazine ring. The compound’s synthesis and applications have attracted scientific interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the reaction of 3,5-dimethylpiperidine with 4-ethylpiperazine, followed by nitration of the resulting intermediate. The nitro group is introduced using nitric acid or a nitrate salt.
Reaction Conditions::Step 1: Formation of the piperazine intermediate:
Step 2: Nitration:
Industrial Production:: Industrial-scale production typically involves continuous-flow processes to optimize yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group can undergo reduction to form an amino group.
Substitution: The piperidine and piperazine rings are susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro group to an amino group.
Alkylation: Alkylation of the piperidine or piperazine rings.
Reduction: Catalytic hydrogenation (e.g., using palladium on carbon) under mild conditions.
Substitution: Alkyl halides or acyl chlorides as electrophiles.
Alkylation: Alkyl halides and strong bases (e.g., sodium hydride).
- Reduction of the nitro group yields the corresponding amino compound.
- Substitution reactions lead to various derivatives with modified piperidine or piperazine moieties.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigated as a potential drug candidate due to its interactions with biological targets.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The compound’s mechanism of action involves binding to specific receptors or enzymes. Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
While there are related piperidine and piperazine derivatives, this compound’s unique combination of functional groups sets it apart. Similar compounds include :
- 5-nitropyrimidin-4-amine
- 3,5-dimethylpiperidine
- 4-ethylpiperazine
: Reference: ChemSpider
Properties
Molecular Formula |
C17H29N7O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C17H29N7O2/c1-4-21-5-7-22(8-6-21)17-19-15(18)14(24(25)26)16(20-17)23-10-12(2)9-13(3)11-23/h12-13H,4-11H2,1-3H3,(H2,18,19,20) |
InChI Key |
UKQYWXBRJLYXRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=N2)N3CC(CC(C3)C)C)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11253378.png)
![N-(2-methylphenyl)-3-(3-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11253406.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11253408.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methylpropanamide](/img/structure/B11253409.png)



![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11253429.png)


![4H-[1,3,4]Thiadiazolo[2,3-c][1,2,4]triazin-4-one, 3-methyl-7-(methylthio)-](/img/structure/B11253440.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253461.png)
![N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11253466.png)
![1-(Azepan-1-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11253469.png)
